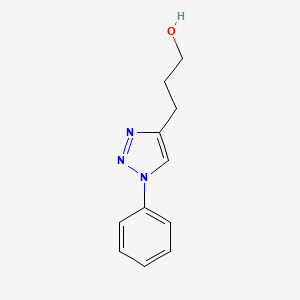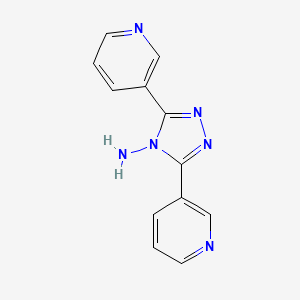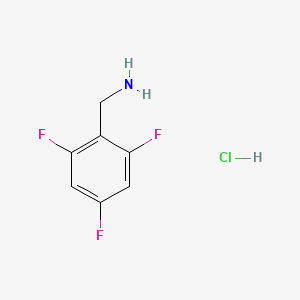
5-ethoxy-2-(4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-ethoxy-2-(4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenol” is a complex organic molecule. It contains several functional groups, including an ethoxy group, a methoxyphenoxy group, and a methylpyrazolyl group attached to a phenol group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The exact structure would depend on the specific locations of these groups on the phenol ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The phenol group could undergo reactions such as acylation, alkylation, and sulfonation. The pyrazole group could participate in reactions such as halogenation, nitration, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, boiling point, and reactivity .科学的研究の応用
Tautomerism and Molecular Docking
The Annular Tautomerism of Curcuminoid NH-pyrazoles : This study focuses on the tautomerism of NH-pyrazoles, a property that could influence the reactivity and interaction of related compounds like 5-ethoxy-2-(4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenol in biological systems or in material science applications. The research provides insights into how different tautomeric forms can affect molecular binding and stability, essential for designing compounds with specific functions (Cornago et al., 2009).
Molecular Docking and Quantum Chemical Calculations : This paper describes the use of molecular docking and quantum chemical calculations to study the interactions between a compound and target proteins or enzymes. While not directly related to the specific compound , this research highlights the importance of computational methods in understanding how chemical compounds can interact with biological targets, which could be relevant for drug design and discovery processes (Viji et al., 2020).
Antimicrobial and Antifungal Activity
- Microwave-assisted Synthesis and Antimicrobial Activity : This study demonstrates the synthesis of novel pyrazole compounds and their tested antimicrobial activities. It underlines the potential of pyrazole derivatives, which could share some structural similarities with 5-ethoxy-2-(4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenol, in acting as antimicrobial agents, suggesting applications in combating bacterial and fungal infections (Ashok et al., 2016).
Corrosion Inhibition
- Exploring the Role of Pyrazoline Derivatives in Corrosion Inhibition : This paper explores the use of pyrazoline derivatives as corrosion inhibitors for mild steel in acidic environments. Although the focus is not on 5-ethoxy-2-(4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenol, the findings suggest potential applications of structurally related compounds in protecting metals from corrosion, which is crucial for industrial applications (Lgaz et al., 2020).
作用機序
将来の方向性
特性
IUPAC Name |
5-ethoxy-2-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-4-24-14-8-9-16(17(22)11-14)18-19(12(2)20-21-18)25-15-7-5-6-13(10-15)23-3/h5-11,22H,4H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFDEVAPXVPWPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NNC(=C2OC3=CC=CC(=C3)OC)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethoxy-2-[4-(3-methoxyphenoxy)-3-methyl-1H-pyrazol-5-yl]phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide](/img/structure/B2663024.png)
![1-[4-(1-Methylpyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2663025.png)
![N-[3-(2,2-Dimethylthiomorpholin-4-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2663026.png)
![8-(tert-butyl)-N-(2,6-difluorobenzyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2663028.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2663030.png)


![N-phenethyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2663037.png)




